3-Fluoro-4-(trifluoromethyl)benzamide
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F4NO. It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 3-Fluoro-4-(trifluoromethyl)benzamide may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzylamine
- N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide
Comparison: Compared to similar compounds, 3-Fluoro-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Fluoro-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6F4N
- IUPAC Name : this compound
- CAS Number : 247170-27-0
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological systems. This group stabilizes carbocations and enhances electrophilic aromatic substitution reactions, making it useful in various synthetic applications.
1. Interaction with Biological Targets
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced binding affinities to various proteins and enzymes. For instance, studies have shown that similar trifluoromethylated compounds can inhibit key signaling pathways, such as the Hedgehog signaling pathway, which plays a crucial role in cancer progression.
Table 1: Biological Targets and Activities of Trifluoromethyl Compounds
2. Case Studies
A notable case study involved the synthesis and evaluation of a series of trifluoromethylated compounds, including derivatives of benzamides. These studies demonstrated that introducing electron-withdrawing groups like -CF3 significantly increased the cytotoxicity against cancer cell lines. For example, a derivative showed IC50 values in the low micromolar range against specific cancer types .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as an effective therapeutic agent. The compound's ability to modulate biological pathways makes it a candidate for further development in treating various diseases.
1. Anticancer Activity
In vitro studies have shown that trifluoromethylated benzamides exhibit significant cytotoxic effects on cancer cells. The introduction of the trifluoromethyl group has been linked to improved drug potency due to enhanced interaction with target proteins involved in cell proliferation and survival .
2. Antibacterial Properties
Research has also explored the antibacterial properties of similar compounds. For instance, certain benzamide derivatives demonstrated rapid bactericidal activity against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential use in treating bacterial infections .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : Begin with a suitable fluorinated precursor.
- Electrophilic Aromatic Substitution : Introduce the trifluoromethyl group through electrophilic substitution reactions.
- Amidation : Convert the resulting intermediate into the final amide product using standard amidation techniques.
These synthetic pathways are crucial for producing analogs with modified biological activities .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDDQBFEWZCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372127 | |
Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247170-27-0 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247170-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 247170-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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